Ethyl 3-ethoxybenzoate CAS number
Ethyl 3-ethoxybenzoate CAS number
An In-depth Technical Guide to Ethyl 3-ethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-ethoxybenzoate (CAS No. 5432-17-7) is an aromatic ester with significant potential as a versatile building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a particular focus on its relevance to drug discovery and development. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting.
Introduction and Chemical Identity
Ethyl 3-ethoxybenzoate belongs to the benzoate ester class of organic compounds. Its structure, featuring a benzene ring substituted with an ethoxy group at the meta-position and an ethyl ester, provides a unique combination of lipophilicity and reactive sites for further chemical modification. These characteristics make it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1]
Key Identifiers:
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CAS Number: 5432-17-7[2]
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IUPAC Name: ethyl 3-ethoxybenzoate[2]
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Molecular Formula: C₁₁H₁₄O₃[2]
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Synonyms: 3-Ethoxybenzoic acid ethyl ester, Ethyl m-ethoxybenzoate[2]
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 3-ethoxybenzoate is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Weight | 194.23 g/mol | [2] |
| Physical State | Liquid | Inferred from properties |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Almost insoluble in water | [3] |
| LogP | 2.9 | [2] |
Synthesis of Ethyl 3-ethoxybenzoate
A common and reliable method for the synthesis of Ethyl 3-ethoxybenzoate is through the esterification of 3-ethoxybenzoic acid. This reaction, typically a Fischer esterification, involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst.[4] An alternative pathway involves the Williamson ether synthesis starting from an ester of 3-hydroxybenzoic acid.[1]
Synthetic Workflow Diagram
The following diagram illustrates a typical two-step synthesis starting from 3-hydroxybenzoic acid.
Caption: Synthesis of Ethyl 3-ethoxybenzoate.
Detailed Experimental Protocol: Fischer Esterification of 3-Ethoxybenzoic Acid
This protocol describes the synthesis of Ethyl 3-ethoxybenzoate from 3-ethoxybenzoic acid and ethanol.
Materials:
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3-Ethoxybenzoic acid
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Ethanol (absolute)
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Sulfuric acid (concentrated)
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous solution of NaCl)
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Anhydrous magnesium sulfate
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Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-ethoxybenzoic acid in an excess of absolute ethanol.
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Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][5]
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After the reaction is complete, cool the mixture to room temperature.
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Remove the excess ethanol under reduced pressure.
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Dissolve the residue in diethyl ether and transfer to a separatory funnel.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 3-ethoxybenzoate.
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Purify the crude product by vacuum distillation or column chromatography.
Analytical Characterization
The identity and purity of synthesized Ethyl 3-ethoxybenzoate can be confirmed using various spectroscopic methods.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two ethyl groups (ethoxy and ester), including triplets and quartets for the CH₃ and CH₂ protons, respectively.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the two ethyl groups.[2]
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FT-IR: The infrared spectrum should exhibit a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester group.[1] Other characteristic peaks include those for C-O stretching and aromatic C-H stretching.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z 194.[2]
Applications in Research and Drug Development
While specific biological activities of Ethyl 3-ethoxybenzoate are not extensively documented, its structural motifs are present in various biologically active molecules. Benzoic acid derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1]
Role as a Synthetic Intermediate
The primary application of Ethyl 3-ethoxybenzoate in drug development is as a versatile intermediate. The ester and ethoxy groups provide two distinct sites for chemical modification, allowing for the construction of more complex molecular architectures.
Potential Pharmacological Relevance
The ethoxy group can modulate the lipophilicity of a molecule, which is a critical parameter for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[1] By incorporating the 3-ethoxybenzoyl moiety into a drug candidate, it is possible to fine-tune its physicochemical properties to enhance its therapeutic potential. For instance, derivatives of hydroxybenzoic acids have been investigated as inhibitors of enzymes like acetylcholinesterase, which is implicated in Alzheimer's disease.[1]
A related compound, ethyl 3,4-dihydroxybenzoate (EDHB), has been shown to have a cytoprotective effect against oxidative stress and acts as a competitive inhibitor of prolyl hydroxylases (PHDs).[6] This suggests that benzoate esters with alkoxy substitutions can be valuable scaffolds for developing enzyme inhibitors.
Mechanism of Action: Competitive Enzyme Inhibition
The general mechanism by which a benzoic acid derivative might act as a competitive enzyme inhibitor is illustrated below. The inhibitor, structurally similar to the enzyme's natural substrate, binds to the active site, thereby preventing the substrate from binding and inhibiting the catalytic reaction.[1]
Caption: General mechanism of competitive enzyme inhibition.
Safety, Handling, and Storage
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 3-ethoxybenzoate is classified with the following hazards:[2]
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H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[2]
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H335: May cause respiratory irritation.[2]
Precautionary Measures and Personal Protective Equipment (PPE)
When handling Ethyl 3-ethoxybenzoate, it is essential to take the following precautions:[7][8][9][10]
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]
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Avoid breathing vapors or mist.[7]
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Avoid contact with skin and eyes.[7]
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Wash hands thoroughly after handling.[10]
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Keep away from heat, sparks, and open flames.[9]
Storage
Store Ethyl 3-ethoxybenzoate in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[8]
Conclusion
Ethyl 3-ethoxybenzoate is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and reactive functional groups make it an important building block for the creation of novel compounds with potential therapeutic applications. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in research and development. Further investigation into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221905, Ethyl 3-ethoxybenzoate. Retrieved from [Link]
-
Kauser, H., et al. (2016). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. Journal of Biosciences, 41(1), 45–56. [Link]
-
Wikipedia. (n.d.). Ethyl benzoate. Retrieved from [Link]
-
CAS. (n.d.). Ethyl 4-ethoxybenzoate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethyl-3-ethoxypropionate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethyl-3-methoxybenzoate (CAS 10259-22-0). Retrieved from [Link]
-
Redox. (2018, September 11). Safety Data Sheet Ethyl 3-ethoxypropionate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-ethoxybenzoate. Retrieved from [Link]
-
The Japanese Pharmacopoeia. (n.d.). Ethyl Parahydroxybenzoate. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018, March 12). Ethyl benzoate synthesis. Retrieved from [Link]
-
CIBTech. (n.d.). The Catalytic Synthesis of Ethyl Benzoate with Expandable Graphite as Catalyst under the Condition of Microwave Heating. Retrieved from [Link]
-
Scribd. (n.d.). Ethyl Benzoate Experiment. Retrieved from [Link]
-
A108. (n.d.). Ethyl 3-ethoxybenzoate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethyl 3-ethoxybenzoate | C11H14O3 | CID 221905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 4. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. redox.com [redox.com]
- 10. biosynth.com [biosynth.com]
